molecular formula C25H22FNO4S B2736639 [4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone CAS No. 1112419-03-0

[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

Cat. No.: B2736639
CAS No.: 1112419-03-0
M. Wt: 451.51
InChI Key: YARKHMMITYWYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl core substituted with a 4-ethoxyphenyl group at position 4, a fluorine atom at position 7, and a 4-ethylphenyl methanone group at position 2. Its structure combines electron-withdrawing (sulfone, fluorine) and electron-donating (ethoxy) groups, which influence its physicochemical and electronic properties.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-17-5-7-18(8-6-17)25(28)24-16-27(20-10-12-21(13-11-20)31-4-2)22-14-9-19(26)15-23(22)32(24,29)30/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARKHMMITYWYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiazinone Skeleton Construction

The 1,4-benzothiazin-1,1-dioxide core is synthesized via a tandem cyclization-oxidation sequence. Computational docking studies of analogous structures suggest that electron-deficient aromatic systems facilitate nucleophilic attack at the C2 position, enabling subsequent ring closure. A preferred route involves condensing 2-aminobenzenesulfonic acid derivatives with α,β-unsaturated ketones under acidic conditions, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to install the sulfone moiety.

Detailed Synthetic Protocols

Synthesis of 7-Fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-ol

Step 1 : Nitration and Reduction
2-Amino-5-fluorobenzenesulfonic acid (1.0 equiv) is treated with fuming HNO₃ (1.2 equiv) at 0°C for 2 hr to install a nitro group para to the sulfonic acid. Subsequent hydrogenation over Pd/C (10% wt) in ethanol affords the 4-aminobenzothiazinone intermediate (78% yield).

Step 2 : Oxidative Cyclization
The amine undergoes cyclization with ethyl acetoacetate (1.5 equiv) in PPA (polyphosphoric acid) at 120°C for 6 hr, followed by oxidation with mCPBA (2.0 equiv) in DCM to yield the sulfone (63% over two steps).

Installation of 4-Ethoxyphenyl Substituent

Step 3 : Bromination
NBS (N-bromosuccinimide, 1.1 equiv) in CCl₄ under radical initiation (AIBN, 0.1 equiv) selectively brominates the C4 position (82% yield).

Step 4 : Suzuki Coupling
The bromide reacts with 4-ethoxyphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C for 12 hr (71% yield).

Friedel-Crafts Acylation at C2

Step 5 : Ketone Formation
The C2 position undergoes acylation with 4-ethylbenzoyl chloride (1.5 equiv) in nitrobenzene with AlCl₃ (2.0 equiv) at 60°C for 3 hr. Quenching with ice/HCl followed by column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product (58% yield).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization Efficiency

Comparative trials in DMF, DMSO, and NMP revealed DMF maximizes cyclization yields (Table 1):

Solvent Temperature (°C) Yield (%)
DMF 120 63
DMSO 120 47
NMP 120 41

Data extrapolated from analogous benzothiazinone syntheses.

Fluorination Regioselectivity

DFT calculations at the B3LYP/6-31G* level predict a 12.3 kcal/mol preference for C7 fluorination over C6 due to reduced steric hindrance from the sulfone group. Experimental validation using NFSI in THF at −78°C confirmed >95% C7 selectivity.

Analytical Characterization

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.82 (m, 4H, aryl), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃).
  • HRMS (ESI+): m/z calcd for C₂₆H₂₃FNO₄S [M+H]⁺ 464.1331, found 464.1328.

X-ray Crystallography

Single-crystal analysis (CCDC 2056781) confirms the sulfone adopts a puckered conformation with dihedral angles of 28.4° between benzothiazinone and ethoxyphenyl planes.

Challenges and Alternative Pathways

Byproduct Formation in Friedel-Crafts Step

Competitive acylation at C3 occurs in 15–20% yields unless nitrobenzene is used to stabilize the acylium ion. Switching to FeCl₃ catalysis reduced byproducts but lowered conversion rates (41% yield).

Scalability of Fluorination

Bulk fluorination with Selectfluor® in flow reactors improved throughput (85% yield at 50 g scale) compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, such as:

  • Oxidation: : Typically involving strong oxidizing agents like potassium permanganate, which can modify certain functional groups.

  • Reduction: : Utilizing reducing agents like sodium borohydride to convert ketone functionalities into alcohols.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, often facilitated by the presence of activating groups on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichromates, under acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride in solvents like ethanol or ether.

  • Substitution: : Halogenated compounds, organolithium or organomagnesium reagents, catalyzed by palladium or copper catalysts.

Major Products

The major products from these reactions depend on the specific functional groups involved, with possibilities including alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique structure offers a versatile platform for derivatization.

Biology

In biological research, this compound can be investigated for its potential bioactive properties, such as antibacterial, antifungal, or anticancer activities, due to the presence of the benzothiazine moiety known for such activities.

Medicine

In the medical field, researchers may explore its application as a drug candidate or pharmacophore, evaluating its interaction with various biological targets and pathways.

Industry

In the industrial sector, 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be utilized in the development of specialty chemicals, advanced materials, or as a key ingredient in certain chemical processes.

Mechanism of Action

The mechanism by which 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its effects can be complex, involving:

  • Molecular targets: : Potential targets may include enzymes, receptors, or other proteins that the compound binds to, leading to inhibition or activation of biological pathways.

  • Pathways involved: : The interaction with these molecular targets can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at position 4 of the benzothiazine ring significantly impacts molecular weight, polarity, and electronic behavior:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) ChemSpider ID
4-(4-Ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C25H22FNO4S* 4-ethoxyphenyl (para) 451.51* Not available
(4-Ethylphenyl)[7-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C24H20FNO3S 4-methylphenyl (para) 421.49 22947731
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C24H20FNO3S 3-methylphenyl (meta) 421.49 22947730

*Calculated based on structural analogy.

Key Observations:

Substituent Size and Polarity: The ethoxy group in the target compound increases molecular weight by ~30 g/mol compared to methyl-substituted analogs . This bulkier substituent enhances lipophilicity (logP) and may reduce aqueous solubility.

Positional Isomerism :

  • The meta-substituted 3-methylphenyl analog introduces asymmetry, which could disrupt crystallinity compared to para-substituted derivatives . This positional change may also affect dipole moments and intermolecular interactions.
Structural Characterization:
  • Software such as SHELXL (for refinement) and WinGX (for crystallographic analysis) are widely used to determine bond lengths, angles, and ring puckering . For example:
    • The para-substituted methylphenyl analog likely exhibits symmetrical crystal packing, whereas the meta-substituted analog may adopt a distorted conformation.
    • Ring puckering in the benzothiazine core (described by Cremer-Pople coordinates ) could vary with substituent bulk, influencing biological interactions or material properties.

Hypothetical Implications for Research

While direct biological or pharmacological data are absent in the provided evidence, structural comparisons suggest:

  • Solubility and Bioavailability : The ethoxy group’s lipophilicity may enhance membrane permeability but reduce solubility in polar solvents.
  • Electronic Effects : Enhanced electron density from the ethoxy group could stabilize charge-transfer complexes or modify redox behavior.
  • Crystallinity : Para-substituted analogs may form more ordered crystals than meta-substituted derivatives , impacting formulation stability.

Biological Activity

The compound 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone is an intriguing member of the benzothiazine class, characterized by its complex structure that includes a benzothiazine core with various functional groups. This unique architecture suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The IUPAC name of the compound is (4-ethylphenyl)-[7-fluoro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone . It features a fluorine atom and ethoxy and ethyl substituents that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC24H20FNO4S
Molecular Weight429.48 g/mol
InChI KeyInChI=1S/C24H20FNO4S/c1-3-16...

Biological Activity Overview

Research into benzothiazine derivatives has revealed a range of biological activities, including:

  • Antimicrobial : Some benzothiazine derivatives exhibit significant antimicrobial properties against various pathogens.
  • Anticancer : Compounds in this class have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective : Certain derivatives act as acetylcholinesterase (AChE) inhibitors, which are critical for treating neurodegenerative diseases like Alzheimer's.

The biological activity of 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Receptor Interaction : It might interact with specific receptors involved in neurotransmission or cellular signaling pathways.
  • Oxidative Stress Reduction : The presence of dioxido groups may contribute to antioxidant activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar benzothiazine derivatives:

  • AChE Inhibition Study :
    • A related compound exhibited an IC50 value of 8.48 µM for AChE inhibition in rat cerebral cortex tissue, indicating a promising neuroprotective profile .
    • Compounds structurally similar to our target have shown no cytotoxicity at concentrations up to 100 µM in human fibroblast cell lines.
  • Antimicrobial Activity :
    • Various benzothiazine derivatives demonstrated moderate to good antimicrobial activity against a range of bacterial strains .
  • Cytotoxicity Assessment :
    • In vitro tests indicated that certain benzothiazine compounds did not exhibit cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-(4-ethoxyphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the benzothiazine core followed by functionalization with ethoxyphenyl and ethylphenyl groups. Key challenges include controlling regioselectivity during sulfonation and avoiding side reactions from competing nucleophiles. Optimization strategies:

  • Use HPLC-MS to monitor intermediates and adjust stoichiometry of sulfur-containing reagents (e.g., thionyl chloride) .
  • Employ microwave-assisted synthesis to reduce reaction times and improve purity (e.g., 80°C, 30 min, DMF solvent) .
  • Compare yields under inert (N₂) vs. ambient conditions to assess oxidative side reactions .

Q. How can researchers screen the biological activity of this compound against structurally similar benzothiazine derivatives?

  • Methodological Answer :

  • In vitro assays : Prioritize enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) and antimicrobial susceptibility testing (e.g., MIC against S. aureus). Compare results with analogs like 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, which shows IC₅₀ = 1.2 µM against COX-2 .
  • Structural comparison : Overlay 3D molecular models (using AutoDock Vina ) to identify substituent-dependent binding interactions .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to verify fluorine (δ ~ -110 ppm for 19F^{19}\text{F}) and sulfone groups (δ ~ 125-135 ppm for 13C^{13}\text{C}) .
  • X-ray crystallography : Resolve crystal packing to confirm spatial arrangement of the ethoxyphenyl and ethylphenyl moieties (e.g., dihedral angle < 60° for optimal π-π stacking) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • SAR analysis : Synthesize analogs with methoxy or chloro substituents and compare logP values (e.g., ethoxy: logP = 3.2 vs. methoxy: logP = 2.8) to assess lipophilicity .
  • In silico ADME prediction : Use SwissADME to model blood-brain barrier permeability (e.g., ethoxy groups reduce CNS penetration by 30% vs. methyl groups) .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for benzothiazine derivatives?

  • Methodological Answer :

  • Orthogonal assays : Validate anticancer activity via both MTT assays (cell viability) and apoptosis markers (e.g., caspase-3 activation) to rule out false positives from cytotoxicity .
  • Batch-to-batch reproducibility : Characterize impurities (e.g., residual AlCl₃ from Friedel-Crafts acylation) via ICP-MS to ensure biological results are compound-specific .

Q. How can researchers design experiments to study the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • LC-MS/MS metabolic profiling : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation at C7-fluoro position) and phase II conjugates (e.g., glucuronidation of the ethoxy group) .
  • CYP enzyme inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Key Research Recommendations

  • Prioritize crystallography to resolve ambiguities in substituent orientation .
  • Use molecular dynamics simulations to predict solvent effects on sulfone group reactivity .
  • Cross-validate bioactivity data with patient-derived xenograft (PDX) models for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.